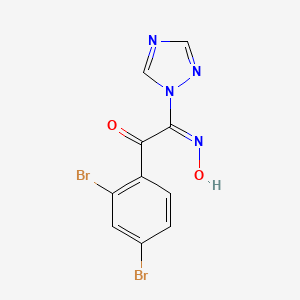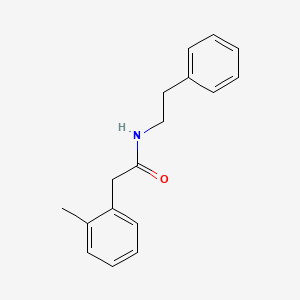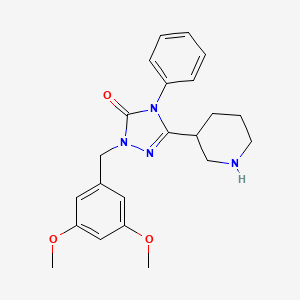
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone, also known as DBHTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBHTE is a triazole derivative and has a unique structure that makes it attractive for use in medicinal chemistry, material science, and organic synthesis. In
Mécanisme D'action
The mechanism of action of 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. In animal studies, this compound has been shown to have no adverse effects on liver, kidney, or heart function. This compound has also been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone in lab experiments is its unique structure that allows for the synthesis of various organic compounds. This compound is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are many future directions for research on 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone. One direction is to explore its potential as an antifungal and antibacterial agent. Another direction is to investigate its potential as a building block for the synthesis of MOFs and COFs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.
Méthodes De Synthèse
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,4-dibromophenylhydrazine with ethyl acetoacetate to form 1-(2,4-dibromophenyl)-3-oxobutane-1,4-diamine. The second step involves the reaction of 1-(2,4-dibromophenyl)-3-oxobutane-1,4-diamine with hydroxylamine hydrochloride to form 1-(2,4-dibromophenyl)-2-(hydroxyimino)butan-1-one. The final step involves the reaction of 1-(2,4-dibromophenyl)-2-(hydroxyimino)butan-1-one with sodium azide and copper (I) iodide to form this compound.
Applications De Recherche Scientifique
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have antifungal, antibacterial, and anticancer properties. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
(2E)-1-(2,4-dibromophenyl)-2-hydroxyimino-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4O2/c11-6-1-2-7(8(12)3-6)9(17)10(15-18)16-5-13-4-14-16/h1-5,18H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEHBOYABWJKBO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)C(=NO)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)/C(=N\O)/N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5417103.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B5417111.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5417127.png)
![N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5417140.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5417151.png)
![N-ethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}pyrrolidine-3-carboxamide](/img/structure/B5417157.png)
![1-(difluoromethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5417166.png)
![ethyl 2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5417167.png)
![ethyl 1-[4-(3-bromophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417170.png)
![N-allyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5417176.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5417182.png)
![N-(2-fluorophenyl)-N-methyl-3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzenesulfonamide](/img/structure/B5417194.png)
